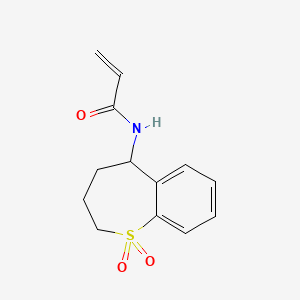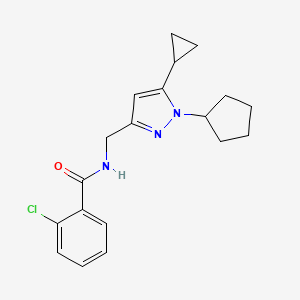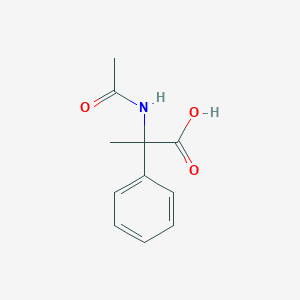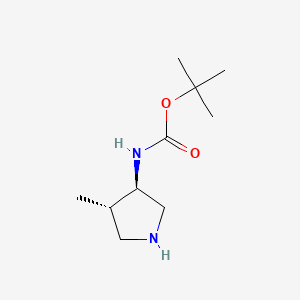
3-(3-Pyridinylmethoxy)-5-(trifluoromethyl)-2-pyridinecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Pyridinylmethoxy)-5-(trifluoromethyl)-2-pyridinecarbonitrile is a useful research compound. Its molecular formula is C13H8F3N3O and its molecular weight is 279.222. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
- Pyridine derivatives, including structures similar to "3-(3-Pyridinylmethoxy)-5-(trifluoromethyl)-2-pyridinecarbonitrile," have been extensively studied for their potential in drug discovery. These compounds are notable for their bioactive properties and selectivity in targeting various diseases. The versatility of the pyridine scaffold allows for significant exploration in pharmacophore space due to its sp^3-hybridization, contributing to the stereochemistry of the molecule and increased three-dimensional coverage, which is essential for developing novel compounds with different biological profiles (Li Petri et al., 2021).
Environmental Science Applications
- In the context of environmental science, research on pyridine and its derivatives, including compounds similar to "this compound," has focused on their degradation and impact on ecosystems. Specifically, studies on the microbial degradation of polyfluoroalkyl chemicals provide insights into the environmental fate and effects of these compounds. Understanding the biodegradability of pyridine derivatives is crucial for evaluating their persistence and potential accumulation in environmental matrices (Liu & Mejia Avendaño, 2013).
Material Science Applications
- Pyridine-based compounds play a significant role in material science, particularly in the development of coatings and protective materials. The chemical properties of pyridine derivatives make them suitable for use in anticorrosive coatings, offering protection against metallic corrosion. The ability of these compounds to form stable chelating complexes with surface metallic atoms through coordination bonding highlights their utility in protecting materials from environmental damage. Research in this area aims to explore the effectiveness of quinoline and its derivatives, closely related to pyridine compounds, in serving as anticorrosive agents (Verma et al., 2020).
Wirkmechanismus
Target of Action
The primary target of 3-(3-Pyridinylmethoxy)-5-(trifluoromethyl)-2-pyridinecarbonitrile is the enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFKFB3) . This enzyme plays a crucial role in the regulation of glycolysis, a metabolic pathway that is often upregulated in cancer cells .
Mode of Action
This compound acts as a competitive inhibitor of PFKFB3 . By binding to the active site of the enzyme, it prevents the normal substrate from interacting with the enzyme, thereby reducing the rate of the reaction .
Biochemical Pathways
The inhibition of PFKFB3 by this compound affects the glycolytic pathway . This results in a decrease in the levels of fructose-2,6-bisphosphate, a potent activator of glycolysis, leading to a reduction in the rate of this metabolic pathway .
Result of Action
The inhibition of PFKFB3 and the subsequent reduction in glycolysis can lead to growth inhibition in cancer cells . This is because cancer cells often rely on glycolysis for their energy needs, and inhibiting this pathway can starve the cells of energy .
Eigenschaften
IUPAC Name |
3-(pyridin-3-ylmethoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3N3O/c14-13(15,16)10-4-12(11(5-17)19-7-10)20-8-9-2-1-3-18-6-9/h1-4,6-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXJKYDDOOUGKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)COC2=C(N=CC(=C2)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(4-methoxyphenyl)acetamide](/img/structure/B2975136.png)

![N-(2,5-difluorophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2975138.png)
![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(3-morpholinopropyl)acetamide](/img/structure/B2975140.png)



![1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid dihydrochloride](/img/structure/B2975146.png)

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-pyrazin-2-ylmethanone](/img/structure/B2975149.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-chloro-N-(2-methoxyethyl)pyridine-4-carboxamide](/img/structure/B2975150.png)



